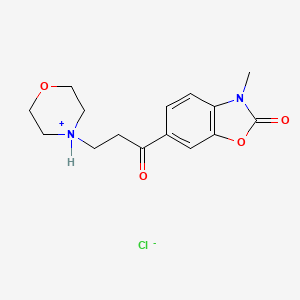
3-Methyl-6-(3-morpholinopropionyl)-2-benzoxazolinone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(3-morpholinopropionyl)-2-benzoxazolinone hydrochloride involves multiple steps, starting with the preparation of 3-morpholinopropanoic acid . The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired product. The process may involve heating, cooling, and maintaining specific pH levels to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(3-morpholinopropionyl)-2-benzoxazolinone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can lead to a wide range of products, depending on the functional groups involved.
Scientific Research Applications
3-Methyl-6-(3-morpholinopropionyl)-2-benzoxazolinone hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(3-morpholinopropionyl)-2-benzoxazolinone hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, protein binding, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Morpholinopropanoic acid: This compound shares a similar morpholine structure and is used in various chemical and biological applications.
Benzoxazolinone derivatives: These compounds have similar benzoxazolinone structures and are used in various research and industrial applications.
Uniqueness
3-Methyl-6-(3-morpholinopropionyl)-2-benzoxazolinone hydrochloride is unique due to its specific combination of functional groups and chemical structure. This uniqueness allows it to interact with specific molecular targets and pathways, making it valuable for various scientific research applications.
Properties
CAS No. |
59384-76-8 |
|---|---|
Molecular Formula |
C15H19ClN2O4 |
Molecular Weight |
326.77 g/mol |
IUPAC Name |
3-methyl-6-(3-morpholin-4-ium-4-ylpropanoyl)-1,3-benzoxazol-2-one;chloride |
InChI |
InChI=1S/C15H18N2O4.ClH/c1-16-12-3-2-11(10-14(12)21-15(16)19)13(18)4-5-17-6-8-20-9-7-17;/h2-3,10H,4-9H2,1H3;1H |
InChI Key |
WINZILUVXFYSOK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)CC[NH+]3CCOCC3)OC1=O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


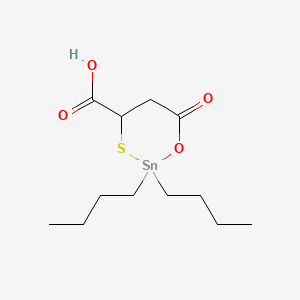
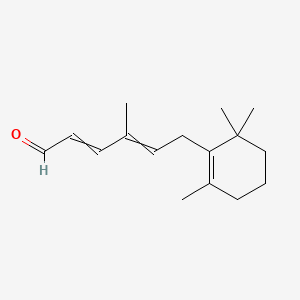
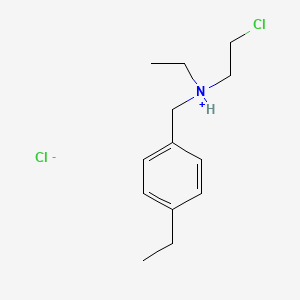
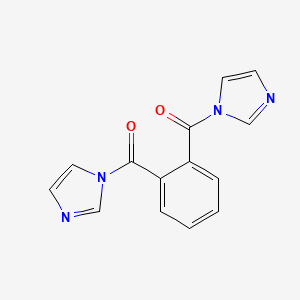
![1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide](/img/structure/B13765386.png)
![2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate](/img/structure/B13765396.png)
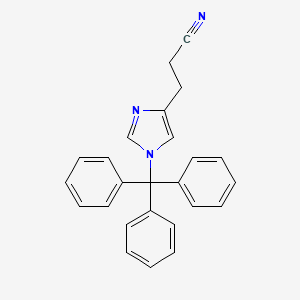
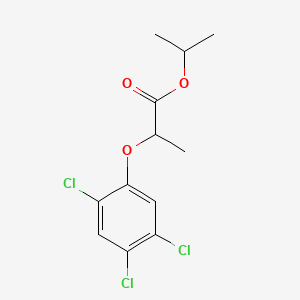
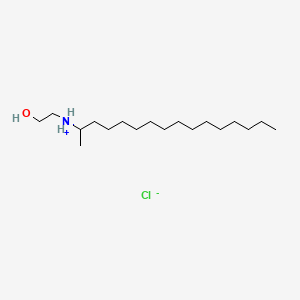

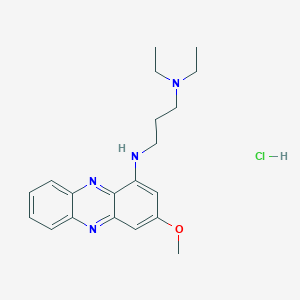
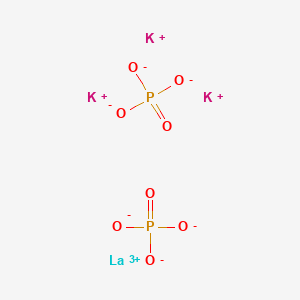
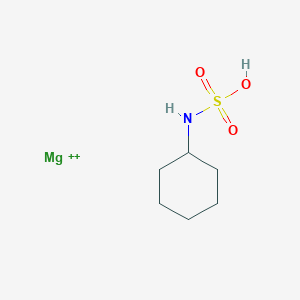
![ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate](/img/structure/B13765439.png)
